molecular formula C14H9F B13978825 4-Fluorophenanthrene

4-Fluorophenanthrene

Cat. No.: B13978825
M. Wt: 196.22 g/mol
InChI Key: UOXGQCABTNEVPI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Fluorophenanthrene typically involves the functionalization of phenanthrene. One common method is the halogenation of phenanthrene, where phenanthrene is treated with a fluorinating agent under specific conditions to introduce the fluorine atom at the desired position. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure regioselectivity and yield .

Industrial production methods for this compound may involve large-scale halogenation processes, where phenanthrene is reacted with fluorine-containing reagents in the presence of catalysts. These methods are optimized for high yield and purity, making the compound suitable for commercial applications .

Chemical Reactions Analysis

4-Fluorophenanthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives. .

    Reduction: Reduction of this compound can yield dihydro derivatives. .

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the phenanthrene ring. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chromic acid yields phenanthrenequinone, while reduction with hydrogen gas produces dihydrophenanthrene .

Mechanism of Action

The mechanism of action of 4-Fluorophenanthrene involves its interaction with molecular targets through its π-conjugated electronic system. This interaction facilitates charge transfer and photophysical processes, making the compound effective in optoelectronic applications. The pathways involved include the absorption and emission of light, which are critical for its use in OLEDs and other photonic devices .

Comparison with Similar Compounds

4-Fluorophenanthrene can be compared with other fluorinated polycyclic aromatic hydrocarbons, such as:

  • 1-Fluoronaphthalene
  • 2-Fluorofluorene
  • 5-Fluoroacenaphthylene
  • 2-Fluorophenanthrene
  • 3-Fluorophenanthrene
  • 3-Fluorofluoranthene
  • 1-Fluoropyrene
  • 1-Fluorochrysene
  • 2-Fluorochrysene
  • 3-Fluorochrysene
  • 9-Fluorobenzo[k]fluoranthene

These compounds share similar structural features but differ in the position and number of fluorine atoms, which influence their chemical reactivity and applications. This compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties and makes it particularly suitable for optoelectronic applications .

Properties

Molecular Formula

C14H9F

Molecular Weight

196.22 g/mol

IUPAC Name

4-fluorophenanthrene

InChI

InChI=1S/C14H9F/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H

InChI Key

UOXGQCABTNEVPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)F

Origin of Product

United States

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